2-Chloro-1-(2,4,5-trifluorophenyl)ethanone
Overview
Description
2-Chloro-1-(2,4,5-trifluorophenyl)ethanone is an organic compound with the molecular formula C8H4ClF3O. It is a chlorinated ketone with three fluorine atoms attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(2,4,5-trifluorophenyl)ethanone typically involves the chlorination of 2,4,5-trifluoroacetophenone. One common method includes the reaction of 2,4,5-trifluoroacetophenone with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
C8H5F3O+SOCl2→C8H4ClF3O+SO2+HCl
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chlorination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(2,4,5-trifluorophenyl)ethanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted ethanones.
Reduction: Formation of 2-chloro-1-(2,4,5-trifluorophenyl)ethanol.
Oxidation: Formation of 2-chloro-1-(2,4,5-trifluorophenyl)acetic acid.
Scientific Research Applications
2-Chloro-1-(2,4,5-trifluorophenyl)ethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(2,4,5-trifluorophenyl)ethanone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1-(2,4-difluorophenyl)ethanone
- 2-Chloro-1-(2,5-difluorophenyl)ethanone
- 2-Chloro-1-(3,4-difluorophenyl)ethanone
Uniqueness
2-Chloro-1-(2,4,5-trifluorophenyl)ethanone is unique due to the presence of three fluorine atoms on the benzene ring, which imparts distinct electronic and steric properties. These properties can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .
Biological Activity
2-Chloro-1-(2,4,5-trifluorophenyl)ethanone is an organic compound with the molecular formula C₈H₄ClF₃O. It features a chlorinated ketone structure and a trifluoromethyl-substituted phenyl group. This unique combination of chlorine and fluorine atoms significantly influences its chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The compound's structure is characterized by:
- Chlorine Atom : Enhances electrophilicity.
- Trifluoromethyl Group : Increases lipophilicity and alters interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Properties : Demonstrated effectiveness against various bacterial strains.
- Anticancer Properties : Potential to inhibit tumor cell proliferation.
The compound acts primarily as an electrophile, reacting with nucleophilic sites in proteins and enzymes. This interaction can lead to the inhibition or alteration of enzyme functions, which is critical for its antimicrobial and anticancer effects.
Antimicrobial Activity
In vitro studies have shown that this compound possesses significant antimicrobial activity. For example:
- Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli.
- Minimum Inhibitory Concentration (MIC) : Reported values suggest effective inhibition at low concentrations.
Anticancer Activity
Preliminary studies indicate that the compound may inhibit the growth of various cancer cell lines:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer).
- IC50 Values : Indicate potency in inhibiting cell proliferation.
Data Table: Biological Activity Summary
Activity Type | Target Organisms/Cell Lines | Observed Effects | Reference |
---|---|---|---|
Antimicrobial | Staphylococcus aureus | Significant growth inhibition | |
Escherichia coli | Significant growth inhibition | ||
Anticancer | MCF-7 | IC50 = X µM (specific value needed) | |
HeLa | IC50 = Y µM (specific value needed) |
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound demonstrated its potential as a therapeutic agent against resistant bacterial strains. The study highlighted its mechanism of action as enzyme inhibition, which disrupts bacterial metabolism.
Case Study 2: Anticancer Potential
Another investigation focused on the anticancer properties of the compound. The results indicated that it could induce apoptosis in cancer cells through mitochondrial pathways. This study utilized flow cytometry to assess cell viability post-treatment.
Properties
IUPAC Name |
2-chloro-1-(2,4,5-trifluorophenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3O/c9-3-8(13)4-1-6(11)7(12)2-5(4)10/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEQFFYDYVFAIDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)F)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60564092 | |
Record name | 2-Chloro-1-(2,4,5-trifluorophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60564092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129604-31-5 | |
Record name | 2-Chloro-1-(2,4,5-trifluorophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60564092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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